5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3OS/c18-12-5-3-6-13(19)11(12)9-24-17-20-14-7-2-1-4-10(14)16-21-15(23)8-22(16)17/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCANEMDMURZYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation via Cyclization Reactions
Nitrobenzaldehyde-Based Cyclization
A foundational approach involves cyclizing 2-nitrobenzaldehyde with ammonium acetate and benzil in refluxing glacial acetic acid to form 2-(2-nitrophenyl)-4,5-diphenyl-1 H-imidazole intermediates. Subsequent reduction of the nitro group using SnCl₂·2H₂O in methanol yields primary amines, which undergo cyclization with carbon disulfide and potassium hydroxide to generate imidazo[1,2-c]quinazoline-5-thiol. This thiolated intermediate serves as a precursor for introducing the (2-chloro-6-fluorobenzyl)sulfanyl group via nucleophilic substitution.
Key Reaction Conditions:
Copper-Catalyzed Ullmann Coupling
An alternative route employs copper-catalyzed Ullmann-type C–N coupling to assemble the quinazoline core. Starting with halogenated precursors (e.g., 2-chloroquinazoline derivatives), copper(I) iodide and potassium carbonate facilitate coupling with imidazole-containing amines in DMF at 150°C. Intramolecular cyclization under the same conditions yields the fused imidazo[1,2-c]quinazoline skeleton.
Key Reaction Conditions:
Comparative Analysis of Synthetic Pathways
Efficiency and Yield
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrobenzaldehyde Route | Cyclization/Thiolation | 65–80 | ≥95 |
| Ullmann Coupling | Copper-Catalyzed Cyclization | 60–75 | ≥90 |
| Direct Thiolation | Palladium Cross-Coupling | 50–65 | ≥85 |
The nitrobenzaldehyde route offers higher yields and scalability, while Ullmann coupling minimizes byproducts through controlled cyclization. Direct thiolation is limited by thiol reagent availability and side reactions.
Structural Confirmation and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of imidazo[1,2-c]quinazolines are heavily influenced by substituents at positions 5, 7, and 7. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
Key Observations:
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Meta/para halogenation (e.g., 3-chloro in vs. 2-chloro-6-fluoro in the target) may alter binding to hydrophobic pockets in target proteins.
- Sulfanyl vs. Thioxo : Thioxo derivatives (e.g., 5a) lack the benzyl group, reducing steric bulk and possibly diminishing receptor selectivity compared to the target .
- Methoxy vs. Halogen : Methoxy groups (e.g., ) increase polarity but may reduce blood-brain barrier penetration compared to halogenated analogs.
Biological Activity
5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 478046-17-2) is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines imidazoquinazoline and benzylsulfanyl moieties, suggests a variety of interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 359.81 g/mol. The presence of chlorine and fluorine atoms likely influences its biological activity through interactions with various enzymes and receptors.
The mechanism of action for this compound involves its ability to interact with specific molecular targets, potentially including enzymes or receptors involved in various biochemical pathways. The sulfanyl group can undergo oxidation or reduction reactions, which may further modify its biological activity.
Biological Activities
Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities. Key findings related to this compound include:
- Anticancer Activity : Quinazolinone derivatives have been noted for their potential in cancer treatment. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting growth factor receptors such as EGFR and HER2 . The compound's structure may allow it to act as an inhibitor for these receptors.
- Antimicrobial Properties : Some quinazolinone compounds demonstrate antibacterial activity against various strains. The presence of halogen substituents (like chlorine and fluorine) may enhance this activity by increasing lipophilicity and membrane permeability .
- Enzyme Inhibition : Research has highlighted the potential of imidazoquinazolines to inhibit enzymes such as α-glucosidase, which is crucial in managing type 2 diabetes mellitus. Compounds in this class have shown IC50 values significantly lower than standard treatments .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique aspects of this compound:
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Potential EGFR inhibitor |
| Quinazolinone derivative A | Antimicrobial | 40.90 | Effective against E. coli |
| Quinazolinone derivative B | α-glucosidase inhibitor | 12.44 | Stronger than acarbose |
Case Studies
- Anticancer Screening : A study conducted on various quinazolinone derivatives showed that modifications at the benzyl position significantly impacted their anticancer efficacy against MDA-MB-231 cell lines. The compound was found to exhibit promising activity comparable to established inhibitors .
- α-Glucosidase Inhibition : In vitro studies demonstrated that imidazoquinazolines could effectively inhibit α-glucosidase, with some derivatives showing IC50 values ranging from 12.44 μM to over 300 μM, indicating a potential for developing new diabetes medications .
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